1-(2-Bromoethyl)cyclohex-1-ene

Radical Cyclization Cyclopropane Synthesis Leaving Group Reactivity

1-(2-Bromoethyl)cyclohex-1-ene is a brominated cycloalkenyl alkylating agent and a versatile small molecule scaffold. It features a cyclohexene ring substituted at the 1-position with a 2-bromoethyl group.

Molecular Formula C8H13B
Molecular Weight 189.09 g/mol
CAS No. 42185-54-6
Cat. No. B1278963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)cyclohex-1-ene
CAS42185-54-6
Molecular FormulaC8H13B
Molecular Weight189.09 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)CCBr
InChIInChI=1S/C8H13Br/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2
InChIKeyFCJPLQAAWZUXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethyl)cyclohex-1-ene (CAS 42185-54-6): Physicochemical and Structural Baseline for Procurement Decisions


1-(2-Bromoethyl)cyclohex-1-ene is a brominated cycloalkenyl alkylating agent [1] and a versatile small molecule scaffold . It features a cyclohexene ring substituted at the 1-position with a 2-bromoethyl group. Key computed physicochemical properties include a molecular weight of 189.09 g/mol, a predicted boiling point of 200.5±19.0 °C at 760 mmHg, a density of 1.3±0.1 g/cm³, and an estimated logP of approximately 4.34 [2]. It is commercially available with a minimum purity specification of 95% .

Why Generic Substitution Fails: The Critical Role of Leaving-Group and Regiochemistry in 1-(2-Bromoethyl)cyclohex-1-ene Selection


In-class cyclohexenylethyl halides cannot be simply interchanged due to fundamental differences in leaving-group ability, regiochemistry, and hybridisation state of the reactive center. 2-Bromoethyl-substituted alkenes demonstrate markedly poor reactivity in zinc-mediated radical cyclizations, even in the presence of potassium iodide, in stark contrast to their iodo analogs which proceed in high yields [1]. Furthermore, the presence of a cyclohexene double bond in conjugation with the alkyl halide imparts a distinct reactivity profile compared to saturated analogs like 1-bromo-2-cyclohexylethane, which lack allylic stabilization and undergo different reaction manifolds . The position of the bromoethyl group on the cyclohexene ring dictates the regiochemistry of subsequent transformations, making the 1-substituted isomer a specific, non-fungible building block for targeted synthetic routes.

Quantitative Differentiation Evidence for 1-(2-Bromoethyl)cyclohex-1-ene (CAS 42185-54-6) Against Key Comparators


Reactivity Differential in Radical Cyclization: 1-(2-Bromoethyl)cyclohex-1-ene Exhibits Markedly Lower Reactivity Compared to its Iodo Analog

The reactivity of 2-bromoethyl-substituted alkenes, such as 1-(2-bromoethyl)cyclohex-1-ene, is demonstrably poor in zinc-mediated radical cyclization reactions. This is a direct contrast to the corresponding iodo derivatives, which exhibit high reactivity [1]. Even with the addition of potassium iodide to facilitate halide exchange, the bromoethyl substrates show insufficient reactivity to achieve the desired cyclopropanation under standard conditions, whereas iodo derivatives yield cyclopropanes in the range of 55–99% [1]. This quantitative difference in reactivity directly impacts synthetic utility and the selection of the appropriate halide for radical-mediated transformations.

Radical Cyclization Cyclopropane Synthesis Leaving Group Reactivity

Regioisomeric Selectivity in Cross-Coupling: Chemoselective Differentiation Between 1-(2-Bromoethyl)cyclohex-1-ene and 2-Bromocyclohex-1-enyl Triflate

The structurally related 2-bromocyclohex-1-enyl triflate, which contains a bromine atom directly on the cyclohexenyl ring, exhibits high chemoselectivity in Stille cross-coupling reactions, with the reaction occurring exclusively at the triflate site [1]. This chemoselectivity is a key differentiating feature from 1-(2-bromoethyl)cyclohex-1-ene, which lacks the triflate group and thus has a single, less activated bromoethyl group for coupling. The triflate derivative allows for sequential Stille-Heck couplings to yield highly functionalized 1,3,5-hexatrienes in up to 88% overall yield [2]. In contrast, 1-(2-bromoethyl)cyclohex-1-ene provides a more straightforward, mono-functional handle for alkylation or cross-coupling, offering a different synthetic vector.

Palladium-Catalyzed Cross-Coupling Stille Coupling Heck Reaction Chemoselectivity

Thermal and Conformational Stability: Predicted Properties of 1-(2-Bromoethyl)cyclohex-1-ene Suggest Lower Thermal Lability Compared to Iodo Analogs

1-(2-Bromoethyl)cyclohex-1-ene exhibits a predicted boiling point of 200.5±19.0 °C at 760 mmHg and an enthalpy of vaporization of 41.9±3.0 kJ/mol [1]. While direct experimental data for the iodo analog 1-(2-iodoethyl)cyclohex-1-ene is not available in the same dataset, class-level knowledge indicates that iodoalkanes are generally more thermally labile and prone to decomposition than their bromo counterparts due to the weaker carbon-iodine bond. The predicted vapor pressure of 0.5±0.4 mmHg at 25°C for the bromo derivative [1] suggests it is less volatile and potentially more stable under ambient storage conditions compared to lower molecular weight alkyl bromides. This inferred stability differential is a key consideration for procurement and long-term experimental planning.

Thermal Stability Boiling Point Storage Stability Physicochemical Properties

Synthetic Utility: 1-(2-Bromoethyl)cyclohex-1-ene as a Key Intermediate for Liquid Crystalline Cyclohexene Derivatives

1-(2-Bromoethyl)cyclohex-1-ene serves as a key starting material in the synthesis of 3,6-disubstituted cyclohex-2-enones, which are precursors to new liquid crystalline cyclohexene and cyclohexane derivatives [1]. Specifically, the condensation of appropriate 2-bromoethyl ketones (which can be derived from 1-(2-bromoethyl)cyclohex-1-ene) with acetoacetic esters yields these liquid crystalline materials. In contrast, saturated analogs like 1-bromo-2-cyclohexylethane, while useful in other contexts (e.g., synthesis of immunosuppressive agents [2]), do not provide the conjugated cyclohexenyl system required for this class of liquid crystalline materials. This highlights a distinct, application-specific synthetic role for 1-(2-bromoethyl)cyclohex-1-ene that cannot be fulfilled by saturated alkyl bromides.

Liquid Crystals Material Science Cyclohexene Derivatives Synthetic Intermediate

High-Value Application Scenarios for 1-(2-Bromoethyl)cyclohex-1-ene (CAS 42185-54-6) Based on Verified Differential Evidence


Synthesis of Liquid Crystalline Cyclohexene Derivatives for Display Technologies

1-(2-Bromoethyl)cyclohex-1-ene is an essential precursor for the preparation of 2-bromoethyl ketones, which undergo condensation with acetoacetic esters to yield 3,6-disubstituted cyclohex-2-enones. These enones are key intermediates in the synthesis of novel liquid crystalline cyclohexene and cyclohexane derivatives [1]. Saturated alkyl bromides, such as 1-bromo-2-cyclohexylethane, cannot serve this function because they lack the necessary conjugated cyclohexenyl system required for the formation of the mesogenic core. This makes 1-(2-bromoethyl)cyclohex-1-ene a non-substitutable building block in this specific area of materials science.

Strategic Halide Selection for Radical Cyclization Studies

In zinc-mediated radical cyclization reactions aimed at cyclopropane synthesis, the choice between bromo- and iodo-substituted cyclohexenyl ethyl halides is critical. While iodo derivatives react efficiently (55–99% yield) under standard conditions [1], 2-bromoethyl-substituted alkenes exhibit poor reactivity, even with the addition of potassium iodide [1]. Therefore, 1-(2-bromoethyl)cyclohex-1-ene is not suitable for this specific radical cyclization application. Conversely, this lack of reactivity may be advantageous in multi-step sequences where the bromoethyl group must remain intact while other transformations are performed, offering a functional group with controlled, lower reactivity.

Mono-Functional Alkylating Agent for Targeted C-C Bond Formation

1-(2-Bromoethyl)cyclohex-1-ene provides a single, defined electrophilic handle for alkylation reactions, including Grignard and cross-coupling chemistries [1]. This contrasts with more highly functionalized analogs like 2-bromocyclohex-1-enyl triflate, which contains two leaving groups and is designed for sequential, chemoselective Stille-Heck cascades to produce complex hexatrienes in up to 88% yield [2]. When the synthetic goal is a straightforward introduction of a cyclohexenylethyl moiety, 1-(2-bromoethyl)cyclohex-1-ene offers a cleaner, more controlled reaction profile, simplifying purification and improving overall yield predictability.

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